4-Phenyl-1,3,5-triazinane-2-thione
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Overview
Description
4-Phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with a phenyl group attached to the fourth position and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl isothiocyanate with formaldehyde and ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2,4,6-trithione: Similar structure but with three thione groups, known for its nonlinear optical properties.
1,3,5-Triazinane-2,4,6-trione: Oxygen analog of 4-Phenyl-1,3,5-triazinane-2-thione, used in the synthesis of various organic compounds.
4-Phenyl-1,2,4-triazoline-3,5-dione: A related compound with different reactivity, used in Diels-Alder reactions.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-phenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C9H11N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H2,11,12,13) |
InChI Key |
CNRBUSYWGOSVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(NC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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